

Core Mechanism of Action: Activation of SERCA2a via Enhanced SUMOylation

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Compound of Interest

Compound Name: N106

Cat. No.: B1677604

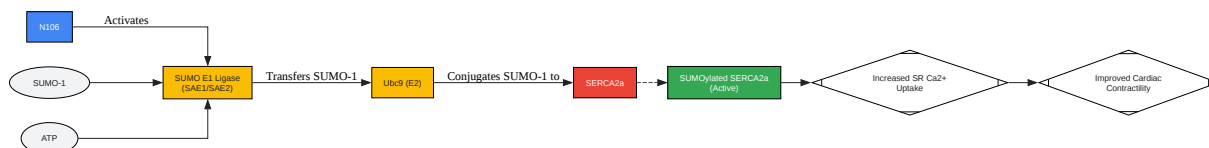
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N106's primary mechanism of action is the potentiation of SERCA2a activity through the enhancement of its post-translational modification by the Small Ubiquitin-like Modifier (SUMO). [1][3] This is achieved by the direct activation of the SUMO-activating enzyme, E1 ligase, a heterodimeric protein composed of SAE1 and SAE2 subunits. [1][4][5] Molecular docking studies have identified a potential binding pocket for **N106** on the SAE1 subunit of the SUMO E1 enzyme, suggesting a direct interaction that allosterically enhances its activity. [4] This increased E1 ligase activity leads to a higher level of SUMO-1 conjugation to SERCA2a. [1] The augmented SUMOylation of SERCA2a results in increased ATPase activity and consequently, more efficient calcium transport into the sarcoplasmic reticulum. [1][4][6] This improvement in calcium handling enhances cardiac muscle contractility and relaxation, addressing a key pathological feature of heart failure. [1][3]

Interestingly, **N106** has been identified as a dual modulator of cardiac ion pumps. In addition to activating SERCA2a, it also acts as a partial inhibitor of the Na⁺/K⁺-ATPase (NKA). [7] This secondary mechanism likely contributes to the positive inotropic effects observed with **N106** treatment. [7]

Signaling Pathway of N106 Action

The following diagram illustrates the signaling cascade initiated by **N106**, leading to the activation of SERCA2a.



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N106 signaling pathway for SERCA2a activation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of **N106**.

Table 1: In Vitro Efficacy and Potency of N106

Parameter	Value	Target	Assay
IC50 for NKA Inhibition	$7 \pm 1 \mu\text{M}$	Na ⁺ /K ⁺ -ATPase	NADH-coupled ATPase Assay
Maximal NKA Inhibition	~80%	Na ⁺ /K ⁺ -ATPase	NADH-coupled ATPase Assay
SERCA2a Activity	Dose-dependent increase	SERCA2a	NADH-coupled ATPase Assay
SERCA2a SUMOylation	Dose-dependent increase	SERCA2a	Immunoprecipitation-Western Blot

Table 2: Pharmacokinetic Properties of N106 in Mice

Parameter	Value	Dosing
Half-life (t _{1/2})	~65.4 min	10 mg/kg IV
Maximum Concentration (C _{max})	~2.24 µM	10 mg/kg IV
Oral Bioavailability (F%)	50-56%	Not specified

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of **N106** on SERCA2a.

NADH-Coupled ATPase Activity Assay for SERCA2a

This assay measures the rate of ATP hydrolysis by SERCA2a by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

- Cardiac sarcoplasmic reticulum (SR) vesicles
- **N106**
- Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA
- Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
- Substrates: ATP, phosphoenolpyruvate (PEP), NADH
- Ca²⁺ solutions of varying concentrations

Procedure:

- Prepare a reaction mixture containing cardiac SR vesicles, PK, LDH, PEP, and NADH in the assay buffer.

- Add **N106** at various concentrations to the reaction mixture. A DMSO control should be included.
- Initiate the reaction by adding ATP.
- Monitor the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
- The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
- To determine the Ca²⁺-dependence of SERCA2a activity, the assay is performed at various free Ca²⁺ concentrations.

SERCA2a SUMOylation Assay (Immunoprecipitation and Western Blot)

This method is used to specifically detect the SUMOylation of SERCA2a in response to **N106** treatment.

Materials:

- Cardiomyocytes or heart tissue lysates
- **N106**
- Lysis Buffer: RIPA buffer or similar, supplemented with protease and SUMO protease inhibitors (e.g., N-ethylmaleimide).
- Anti-SERCA2a antibody for immunoprecipitation
- Anti-SUMO-1 antibody for Western blotting
- Protein A/G agarose beads
- SDS-PAGE gels and Western blotting apparatus

Procedure:

- Treat cardiomyocytes or animals with **N106** at desired concentrations and time points.
- Lyse the cells or tissues in ice-cold lysis buffer.
- Clarify the lysates by centrifugation.
- Incubate the cleared lysates with an anti-SERCA2a antibody overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.
- Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

SERCA2a-Mediated Ca²⁺ Uptake Assay

This assay directly measures the ability of SERCA2a to transport Ca²⁺ into the SR.

Materials:

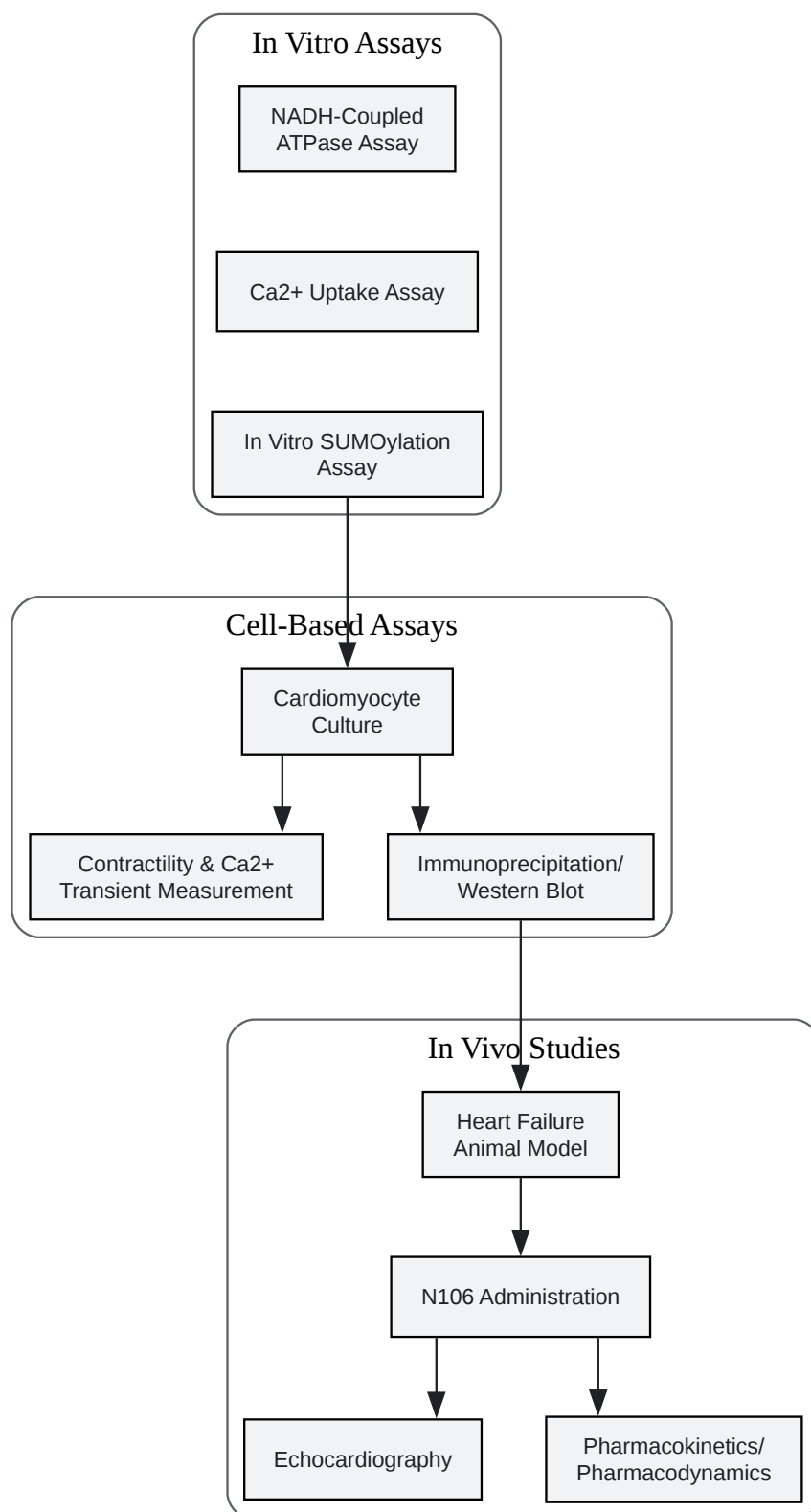
- Cardiac SR vesicles
- **N106**
- Uptake Buffer: 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 0.5 mM EGTA
- ⁴⁵Ca²⁺ (radioactive calcium) or a fluorescent Ca²⁺ indicator (e.g., Indo-1)
- ATP

Procedure (using $^{45}\text{Ca}^{2+}$):

- Incubate cardiac SR vesicles with **N106** at various concentrations in the uptake buffer containing a known concentration of $^{45}\text{Ca}^{2+}$.
- Initiate Ca^{2+} uptake by adding ATP.
- At various time points, take aliquots of the reaction mixture and filter them through a $0.45\ \mu\text{m}$ nitrocellulose membrane.
- Wash the filters rapidly with a cold stop solution (e.g., uptake buffer without ATP) to remove extra-vesicular $^{45}\text{Ca}^{2+}$.
- The amount of $^{45}\text{Ca}^{2+}$ trapped inside the vesicles on the filter is quantified by liquid scintillation counting.
- The rate of Ca^{2+} uptake is calculated from the increase in intra-vesicular $^{45}\text{Ca}^{2+}$ over time.

Experimental Workflow for N106 Characterization

The following diagram outlines the typical experimental workflow for characterizing the effects of **N106**.

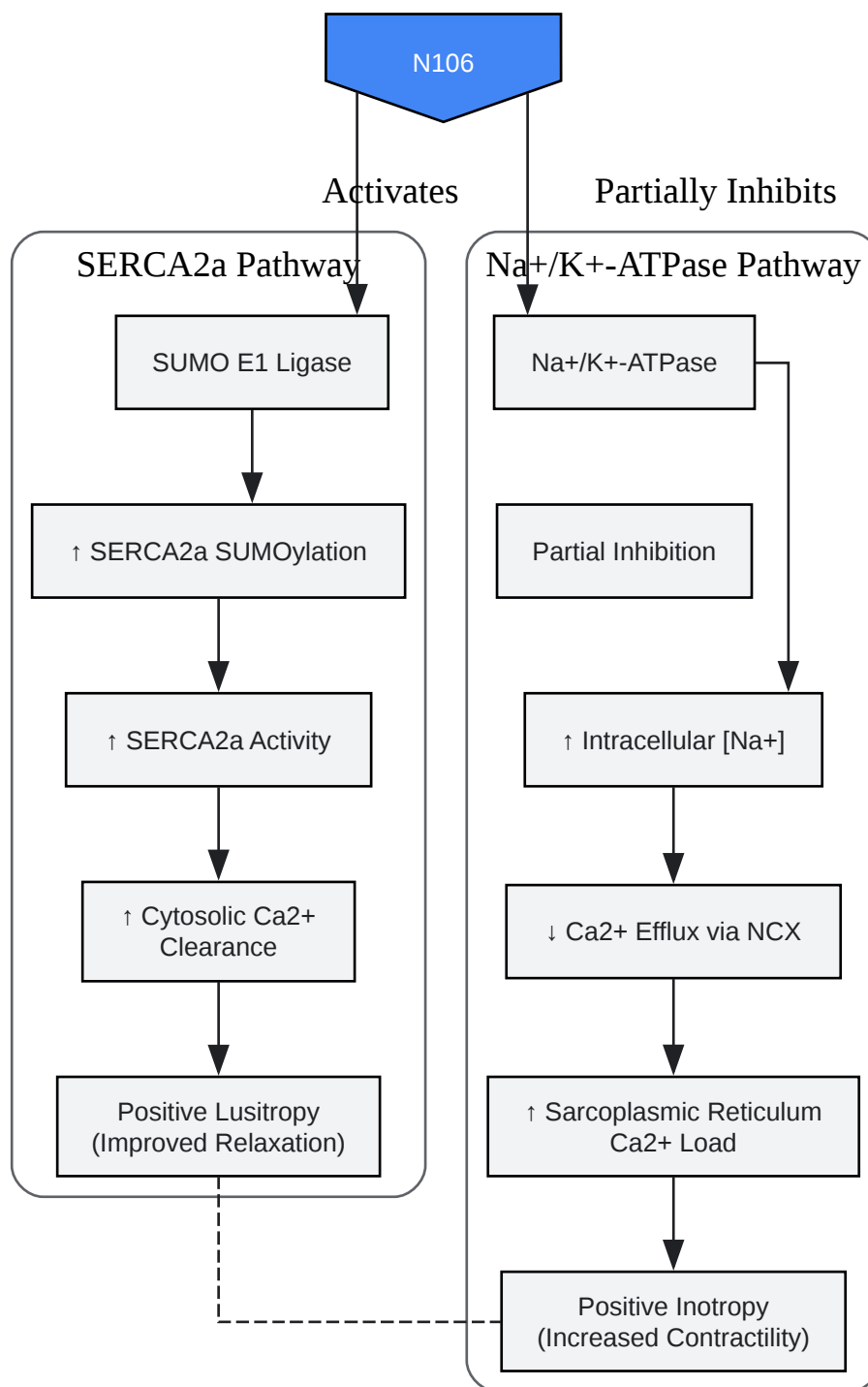


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Experimental workflow for **N106** characterization.

Logical Relationship Diagram: N106's Dual Action

This diagram illustrates the dual mechanism of **N106**, targeting both SERCA2a and the Na⁺/K⁺-ATPase to improve cardiac function.



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Dual mechanism of action of **N106** on cardiac myocytes.

This technical guide provides a detailed overview of the current understanding of **N106**'s mechanism of action on SERCA2a. The provided experimental protocols and data summaries are intended to facilitate further research and development of this promising therapeutic agent for heart failure.

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